molecular formula C10H14N2O B2443621 N-{4-[(Methylamino)methyl]phenyl}acetamide CAS No. 65542-25-8

N-{4-[(Methylamino)methyl]phenyl}acetamide

Cat. No. B2443621
CAS RN: 65542-25-8
M. Wt: 178.235
InChI Key: IIULHCCNFWQUGI-UHFFFAOYSA-N
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Description

“N-{4-[(Methylamino)methyl]phenyl}acetamide” is a chemical compound with the CAS Number: 39970-48-4 . It has a molecular weight of 164.21 and its IUPAC name is N-[4-(methylamino)phenyl]acetamide .


Molecular Structure Analysis

The InChI code for “N-{4-[(Methylamino)methyl]phenyl}acetamide” is 1S/C9H12N2O/c1-7(12)11-9-5-3-8(10-2)4-6-9/h3-6,10H,1-2H3, (H,11,12) . This indicates that the compound has a molecular formula of C9H12N2O .


Physical And Chemical Properties Analysis

“N-{4-[(Methylamino)methyl]phenyl}acetamide” is a powder with a melting point of 94-95°C . and is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Mannich Bases Synthesis : N-(phenyl (thiomorpholino) methyl) acetamide, a compound related to N-{4-[(Methylamino)methyl]phenyl}acetamide, has been synthesized and characterized, showcasing potential in antimicrobial activities (Nandhikumar & Subramani, 2018).
  • Anticancer Agent Synthesis : Derivatives of acetamides, including N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have been investigated for their anticancer properties, particularly against human lung adenocarcinoma cells (Evren et al., 2019).

Metabolic Studies

  • Metabolism in Herbicides : Related compounds such as 2-chloro-N-(2-ethyl-6-methyl-phenyl)-acetamide are studied for their metabolism in human and rat liver microsomes, contributing to understanding herbicide toxicity and carcinogenicity (Coleman et al., 2000).

Structural Analysis

  • Crystal Structure Examination : Studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which share structural similarities with N-{4-[(Methylamino)methyl]phenyl}acetamide, help in understanding their molecular structure and potential therapeutic uses, such as in anticonvulsant drugs (Camerman et al., 2005).

Chemical Synthesis and Transformation

  • Synthesis of Derivatives : The process of synthesizing and characterizing derivatives, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, contributes to the broader understanding of acetamide compounds (Zhong-cheng & Wan-yin, 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[4-(methylaminomethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(13)12-10-5-3-9(4-6-10)7-11-2/h3-6,11H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIULHCCNFWQUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(Methylamino)methyl]phenyl}acetamide

CAS RN

65542-25-8
Record name N-{4-[(methylamino)methyl]phenyl}acetamide
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